

# Zimlovisertib in Clinical Trials: Efficacy and Safety

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## Compound Focus: Zimlovisertib

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The table below summarizes key findings from clinical trials for **Zimlovisertib** and other kinase inhibitors.

## Efficacy and Safety in Hidradenitis Suppurativa (HS) [1]

| **Intervention (Mechanism)** | **HiSCR at Week 16 (% of patients)** | **Difference vs. Placebo (90% CI)** | **Incidence of TEAEs** | | :--- | :--- | :--- | :--- | | **Placebo** | 33.3% (16/48) | - | 47.9% (23/48) | | **Zimlovisertib (IRAK4i)** | 34.0% (16/47) | +0.7 (-15.2 to +16.7) | 55.3% (26/47) | | **Ropsacitinib (TYK2i)** | 37.0% (17/46) | +3.5 (-12.6 to +19.6) | 61.7% (29/47) | | **Brepocitinib (JAK1/TYK2i)** | 51.9% (27/52) | +18.7 (+2.7 to +34.6) | 57.7% (30/52) | | **Efficacy and Safety in Rheumatoid Arthritis (RA) [2]** | | **Intervention** | **Mean CFB in DAS28-CRP at Week 12** | **Comparison vs Tofacitinib** | **Incidence of TEAEs** | | **Tofacitinib 11 mg (JAKi)** | -2.30 | - | 58.8% (60/102) | | **Zimlovisertib 400 mg** | Data not fully specified in results | Data not fully specified in results | **Zimlovisertib + Tofacitinib** | -2.65 | P = 0.032 | **Zimlovisertib + Ritlecitinib** | -2.35 | Not significant | Aggregate data provided |

Abbreviations: CFB: Change from baseline; DAS28-CRP: Disease Activity Score 28-joints using C-reactive protein; HiSCR: Hidradenitis Suppurativa Clinical Response; TEAEs: Treatment-Emergent Adverse Events.

## Molecular and Pharmacological Profile

This table compares the key non-clinical characteristics of **Zimlovisertib** and other inhibitors.

Inhibitor Name	Primary Target(s)	Reported Potency (IC50)	Key Characteristics & Notes
<b>Zimlovisertib (PF-06650833)</b>	IRAK4	0.2 nM [3]	Highly selective; reversible inhibitor; low absolute oral bioavailability (17.4%) [4].
<b>Pacritinib</b>	JAK2, FLT3, IRAK1, IRAK4	IRAK1: 6 nM; IRAK4: 177 nM [5]	Also inhibits JAK2; approved for myelofibrosis; shown to inhibit HIV-RNA mediated inflammation [5].
<b>ND2158</b>	IRAK4	Information not in search results	Preclinical compound; shown to disrupt inflammatory pathways and delay CLL development in mouse models [6].
<b>Brepocitinib</b>	JAK1, TYK2	Information not in search results	Outperformed placebo and selective TYK2/IRAK4 inhibitors in HS trial [1].

## Experimental Protocols from Key Studies

To help you interpret the data, here are the methodologies from the cited clinical trials.

### 1. Hidradenitis Suppurativa (HS) Trial [1]

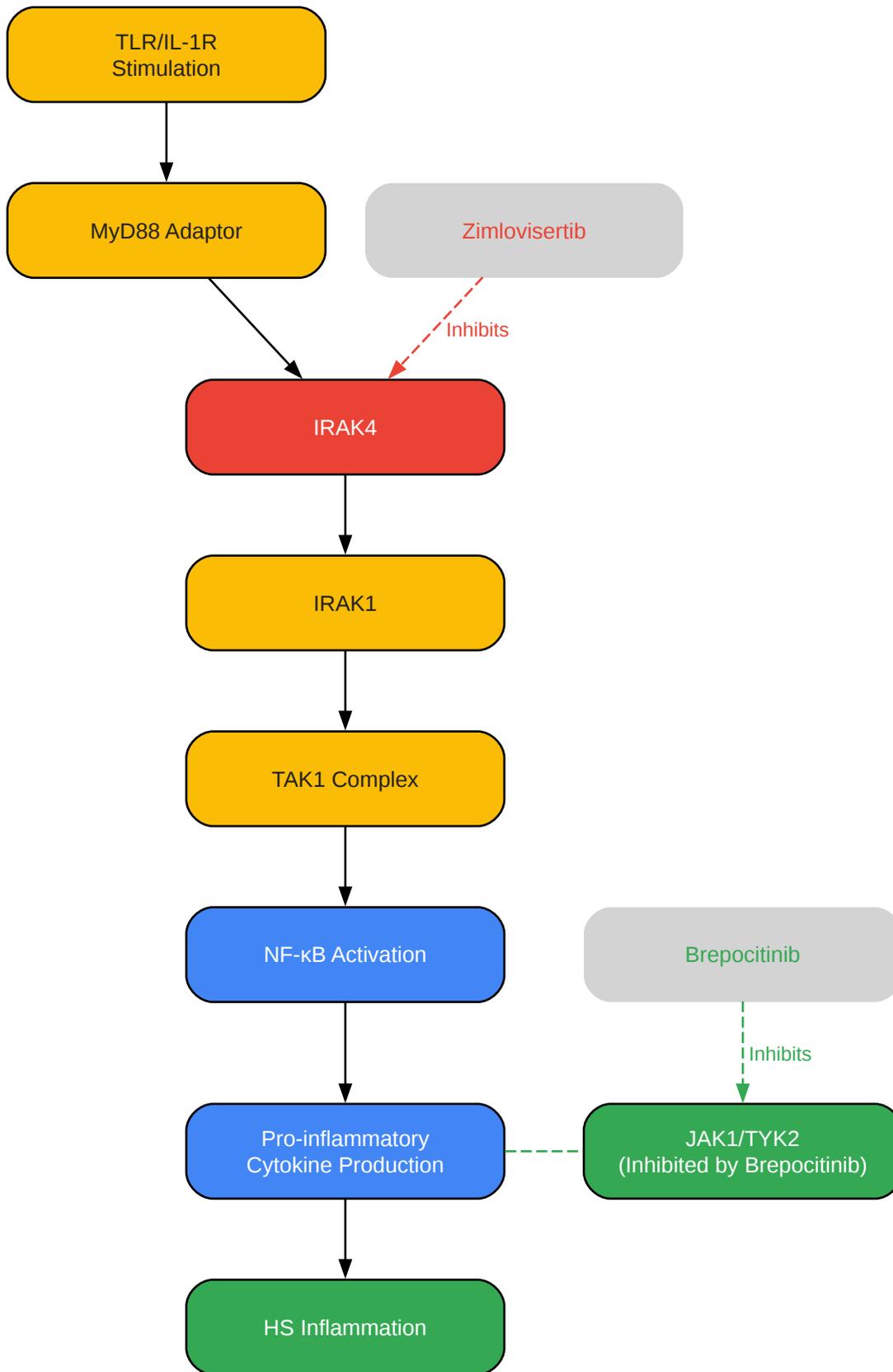
- **Study Design:** Phase 2a, double-blind, randomized, placebo-controlled, parallel-group trial (Umbrella design).
- **Participants:** Adults with moderate-to-severe HS.
- **Intervention & Dosing:** Participants were randomly assigned (1:1:1:1) to receive once-daily oral doses of:
  - Brepocitinib 45 mg
  - **Zimlovisertib** 400 mg
  - Ropsacitinib 400 mg
  - Placebo
- **Duration:** 16 weeks.
- **Primary Endpoint:** Percentage of participants achieving HiSCR at week 16. HiSCR is defined as at least a 50% reduction in total abscess and inflammatory nodule count, with no increase in abscess or draining fistula count.
- **Analysis:** A "lost-to-follow-up = non-responder" approach was used for the primary analysis.

## 2. Rheumatoid Arthritis (RA) Trial [2]

- **Study Design:** Phase 2, randomized clinical trial.
- **Participants:** Patients with moderate to severe active RA and an inadequate response to methotrexate.
- **Intervention & Dosing:** Patients were randomized to one of five treatment arms for 24 weeks:
  - **Zimlovisertib** 400 mg + Tofacitinib 11 mg
  - **Zimlovisertib** 400 mg + Ritlecitinib 100 mg
  - **Zimlovisertib** 400 mg
  - Ritlecitinib 100 mg
  - Tofacitinib 11 mg
- **Primary Endpoint:** Change from baseline in DAS28-CRP at week 12.

## IRAK4's Role in Inflammation and Inhibitor Mechanism

The following diagram illustrates the signaling pathway targeted by these inhibitors and the context of the HS clinical trial.



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In the HS trial, the superior efficacy of the JAK1/TYK2 inhibitor Brepocitinib over the selective IRAK4 inhibitor **Zimlovisertib** suggests that targeting signaling pathways broader than or downstream of IRAK4 may be more effective for this specific disease [1].

## Interpretation of Comparative Data

The clinical data reveals a nuanced picture:

- **Condition-Dependent Efficacy: Zimlovisertib**'s performance varies by disease. It did not show a significant benefit over placebo in Hidradenitis Suppurativa as a monotherapy [1], but in Rheumatoid Arthritis, its combination with Tofacitinib was more effective than Tofacitinib alone [2]. This highlights that the therapeutic value of IRAK4 inhibition is likely context-specific.
- **Target Selection Insight:** The superior efficacy of **Brepocitinib (JAK1/TYK2i)** over selective IRAK4 and TYK2 inhibitors in HS suggests that for some inflammatory conditions, targeting multiple points in the inflammatory signaling network (like JAK/STAT) is more effective than precise inhibition of the proximal IRAK4 signal [1].
- **Combination Potential:** The positive result in RA for **Zimlovisertib + Tofacitinib** points to a promising strategy of combining IRAK4 inhibition with other mechanism(s) of action to enhance therapeutic response [2].

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## References

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